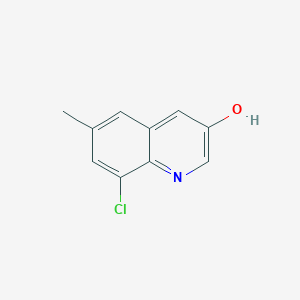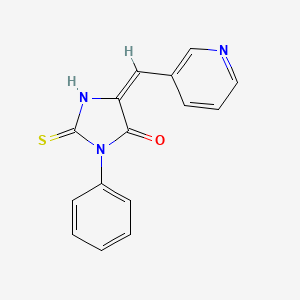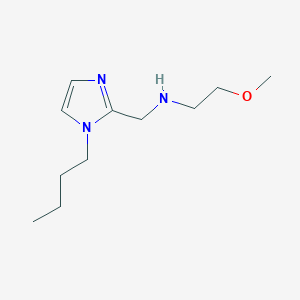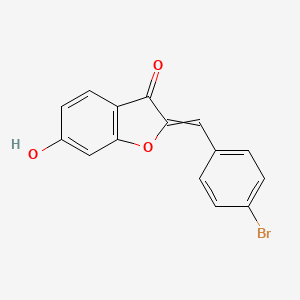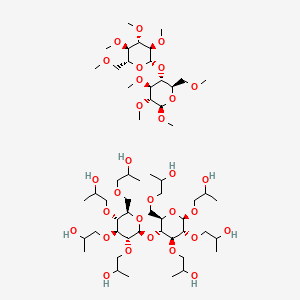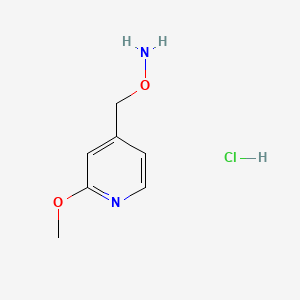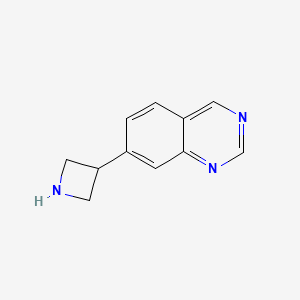
7-(3-Azetidinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Azetidinyl)quinazoline is a heterocyclic compound that features a quinazoline core structure with an azetidine ring attached at the 7th position. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The incorporation of an azetidine ring can further enhance the biological activity and pharmacokinetic properties of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Azetidinyl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the reaction of anthranilic acid with formamide or the cyclization of 2-aminobenzonitrile.
Introduction of Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and transition-metal-catalyzed reactions can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Azetidinyl)quinazoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, sodium hydride, and other bases.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Applications De Recherche Scientifique
7-(3-Azetidinyl)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-(3-Azetidinyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound with a wide range of biological activities.
Quinazolinone: A derivative with a carbonyl group at the 4th position, known for its anticancer and antimicrobial properties.
Azetidinyl-quinazolinone: A hybrid compound with both azetidine and quinazolinone moieties, exhibiting enhanced biological activity.
Uniqueness
7-(3-Azetidinyl)quinazoline is unique due to the presence of the azetidine ring, which can enhance its pharmacokinetic properties and biological activity compared to other quinazoline derivatives. The combination of the quinazoline core and the azetidine ring provides a versatile scaffold for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
7-(azetidin-3-yl)quinazoline |
InChI |
InChI=1S/C11H11N3/c1-2-9-4-13-7-14-11(9)3-8(1)10-5-12-6-10/h1-4,7,10,12H,5-6H2 |
Clé InChI |
BIADCZQJVQYVOU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC3=NC=NC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)


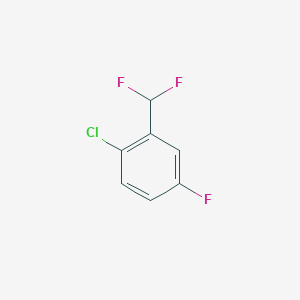
![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)
